molecular formula C25H29IN2O4 B12712553 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide CAS No. 93838-97-2

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide

Cat. No.: B12712553
CAS No.: 93838-97-2
M. Wt: 548.4 g/mol
InChI Key: VRRBHVVBCRFGKF-UHFFFAOYSA-M
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Description

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is a complex organic compound belonging to the benzoxazolium family. Benzoxazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple benzoxazole rings and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide typically involves multi-step organic reactions. The process may include:

    Formation of Benzoxazole Rings: Starting with the appropriate aromatic precursors, benzoxazole rings are synthesized through cyclization reactions.

    Alkylation and Methoxylation: Introduction of ethyl and methoxy groups through alkylation and methoxylation reactions.

    Condensation Reactions: Combining the benzoxazole rings through condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions may produce various substituted benzoxazolium compounds.

Scientific Research Applications

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce biological effects.

    Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler compound with a single benzoxazole ring.

    Methoxybenzoxazole: Benzoxazole with methoxy groups.

    Ethylbenzoxazole: Benzoxazole with ethyl groups.

Uniqueness

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is unique due to its complex structure, which includes multiple benzoxazole rings, ethyl, and methoxy groups

Properties

CAS No.

93838-97-2

Molecular Formula

C25H29IN2O4

Molecular Weight

548.4 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2Z)-2-[(3-ethyl-5-methoxy-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-methoxy-1,3-benzoxazole;iodide

InChI

InChI=1S/C25H29N2O4.HI/c1-6-17(13-24-26(7-2)20-15-18(28-4)9-11-22(20)30-24)14-25-27(8-3)21-16-19(29-5)10-12-23(21)31-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

VRRBHVVBCRFGKF-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)OC)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)C=C3N(C4=C(O3)C=CC(=C4)OC)CC.[I-]

Origin of Product

United States

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